

Application Notes and Protocols: "Bronze Red" for Specialized Security Ink Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Bronze Red**

Cat. No.: **B1450741**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of "**Bronze Red**" pigments in the formulation of specialized security inks, with a focus on photochromic applications for anti-counterfeiting measures. This document outlines the key performance characteristics of relevant "**Bronze Red**" pigments, detailed experimental protocols for ink formulation and testing, and visual workflows to guide researchers.

Introduction to "**Bronze Red**" Pigments

"**Bronze Red**" is a designation commonly applied to several organic azo pigments. For security ink applications, the most relevant variants are Pigment Red 53:1 (**Bronze Red C**) and Pigment Red 21 (**Bronze Red 2R**). These pigments are valued for their vibrant color, stability, and compatibility with various ink formulations. While traditionally used in conventional printing, their properties make them suitable as a base colorant in advanced security inks.

A particularly promising application is the use of **Bronze Red C** as the foundational pigment in photochromic inks.^[1] These inks exhibit a reversible color change upon exposure to ultraviolet (UV) light, providing a dynamic and easily verifiable security feature.^{[2][3]} The **Bronze Red** pigment provides the ink's visible color under ambient light, while the photochromic compound, when activated by UV light, introduces a secondary, transient color.

Quantitative Data of "**Bronze Red**" Pigments

The selection of a pigment for security ink formulation is dependent on its physical and chemical resistance properties. The following tables summarize the quantitative data for Pigment Red 53:1 and Pigment Red 21, compiled from various technical data sheets.

Table 1: Properties of Pigment Red 53:1 (**Bronze Red C**)

Property	Value	Source(s)
Colour Index	Pigment Red 53:1 (CI 15585:1)	
CAS Number	5160-02-1	[4] [5]
Chemical Class	Monoazo Lake (Barium Salt)	[6] [7]
Heat Resistance	180-240°C	[4] [8]
Lightfastness (Blue Wool Scale, 1-8)	5	[2] [4] [8] [9]
Oil Absorption (ml/100g)	40-55	[4] [8]
Acid Resistance (1-5 Scale)	3-4	[2] [4] [8]
Alkali Resistance (1-5 Scale)	3-4	[2] [4] [8]
Water Resistance (1-5 Scale)	3	[4]
Alcohol Resistance (1-5 Scale)	4	[2] [8]
Ester Resistance (1-5 Scale)	4	[2] [8]

Table 2: Properties of Pigment Red 21 (**Bronze Red 2R**)

Property	Value	Source(s)
Colour Index	Pigment Red 21 (CI 12300)	[10]
CAS Number	6410-26-0	[10] [11] [12]
Chemical Class	Monoazo	[10] [13]
Heat Resistance	140-150°C	[13] [14] [15]
Lightfastness (Blue Wool Scale, 1-8)	5-7	[10] [12] [13] [14]
Oil Absorption (ml/100g)	35-50	[10]
Acid Resistance (1-5 Scale)	4-5	[12] [13] [14]
Alkali Resistance (1-5 Scale)	4-5	[12] [13] [14]
Water Resistance (1-5 Scale)	4	[10] [12]
Oil Resistance (1-5 Scale)	3-4	[10]

Experimental Protocols

This section provides detailed methodologies for the formulation of a "**Bronze Red**"-based photochromic security ink and the subsequent testing of its performance.

Formulation of a Photochromic Security Ink

This protocol describes the preparation of a screen-printable, UV-curable photochromic ink using Pigment Red 53:1 (**Bronze Red C**) as the base pigment.

Objective: To create a stable ink that appears red under ambient light and develops a secondary color (e.g., blue or purple) upon exposure to UV light.

Materials:

- Base Pigment: Pigment Red 53:1 (**Bronze Red C**)
- Photochromic Additive: A commercial photochromic pigment/dye (e.g., a spiropyran or spirooxazine-based compound) that is colorless or pale indoors and develops color under

UV light.

- Ink Vehicle (Binder): UV-curable acrylic oligomer/monomer blend.
- Photoinitiator: To facilitate UV curing of the ink vehicle.
- Dispersant: To ensure uniform dispersion of the pigments.
- Stabilizers: Antioxidants and UV absorbers to improve the longevity of the photochromic effect.[\[1\]](#)
- Solvent (if necessary): For viscosity adjustment (e.g., tripropylene glycol diacrylate).

Equipment:

- High-shear mixer or three-roll mill
- Analytical balance
- Viscometer
- Grinding media (if using a ball mill)

Protocol:

- Vehicle Preparation: In a mixing vessel, combine the UV-curable acrylic oligomer/monomer blend with the photoinitiator and any necessary solvents for viscosity adjustment. Mix at low speed until the photoinitiator is fully dissolved.
- Pigment Dispersion:
 - Gradually add the dispersant to the ink vehicle while mixing.
 - Slowly add the Pigment Red 53:1 to the mixture. Increase the mixing speed to create a vortex and ensure the pigment is wetted.
 - Continue mixing at high speed for 30-60 minutes to form a preliminary dispersion.
- Milling:

- Transfer the mixture to a three-roll mill.
- Process the ink by passing it through the rollers multiple times, gradually tightening the roller gaps with each pass. This step is crucial for achieving a fine, uniform pigment dispersion, which impacts color strength and print quality. The target particle size should be below 1 μm .[\[15\]](#)
- Incorporation of Photochromic Additive:
 - In a separate, smaller vessel, pre-disperse the photochromic pigment and stabilizers in a portion of the milled red ink base.
 - Gently heat the mixture to approximately 40°C, if recommended by the photochromic pigment supplier, to aid dissolution and dispersion.
 - Once a homogenous solution is achieved, add this concentrate back into the main batch of the red ink.
- Final Mixing: Mix the complete formulation at a moderate speed until the photochromic concentrate is uniformly distributed throughout the ink. Avoid excessive heat buildup which could prematurely degrade the photochromic compounds.
- Quality Control: Measure the final ink viscosity using a viscometer to ensure it meets the specifications for the intended printing process (e.g., screen printing).

Testing and Validation of Security Ink Properties

This section details the protocols for evaluating the performance of the formulated photochromic security ink.

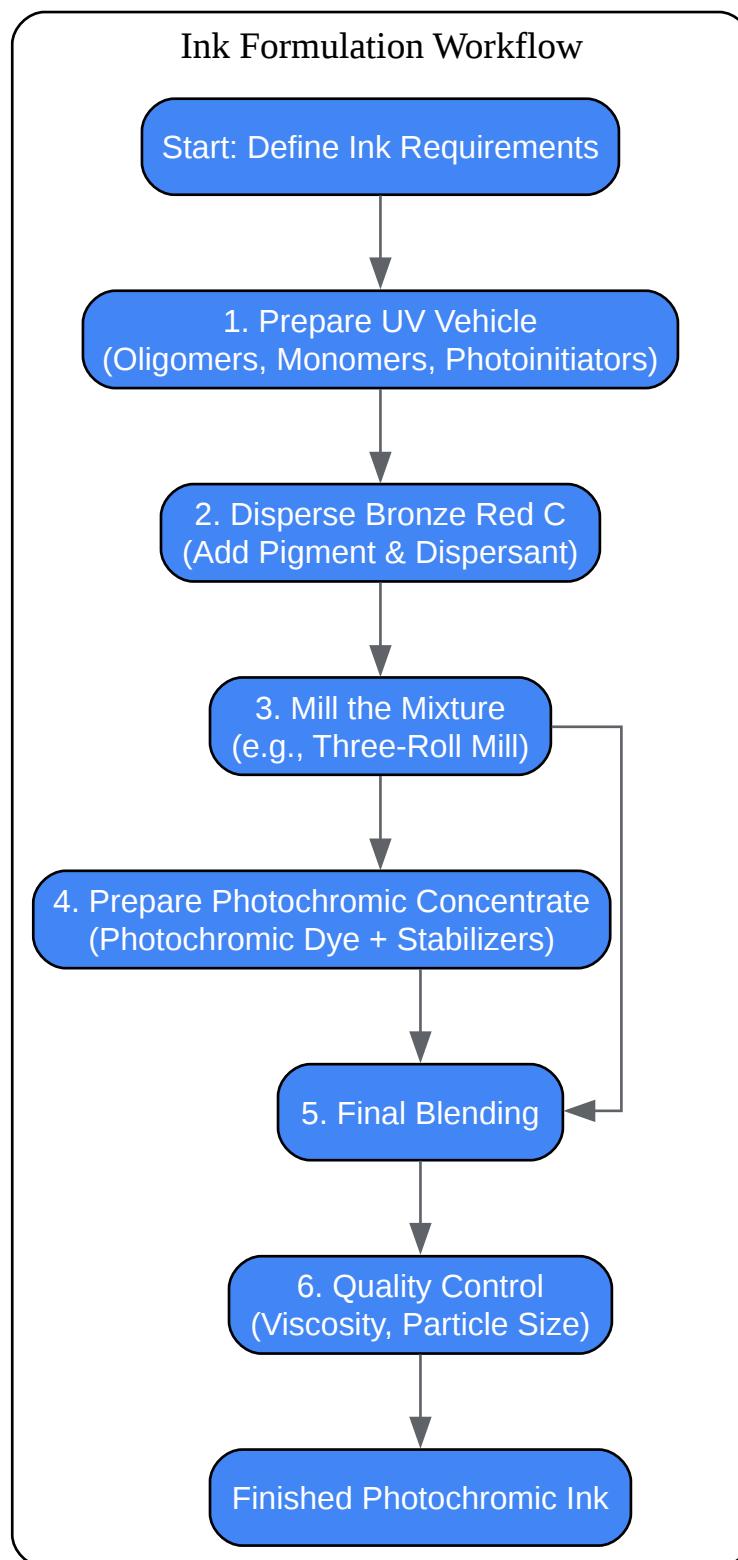
A. Protocol for Application and Curing

- Substrate Preparation: Ensure the substrate (e.g., security paper, polymer film) is clean and free of contaminants.
- Printing: Apply the ink to the substrate using a screen printer with a mesh count suitable for the ink's viscosity and desired print thickness (e.g., 305 mesh).

- Curing: Pass the printed substrate under a UV lamp. The UV energy dose should be sufficient to fully cure the ink vehicle, which can be confirmed by physical tests like the pencil hardness test.[8]

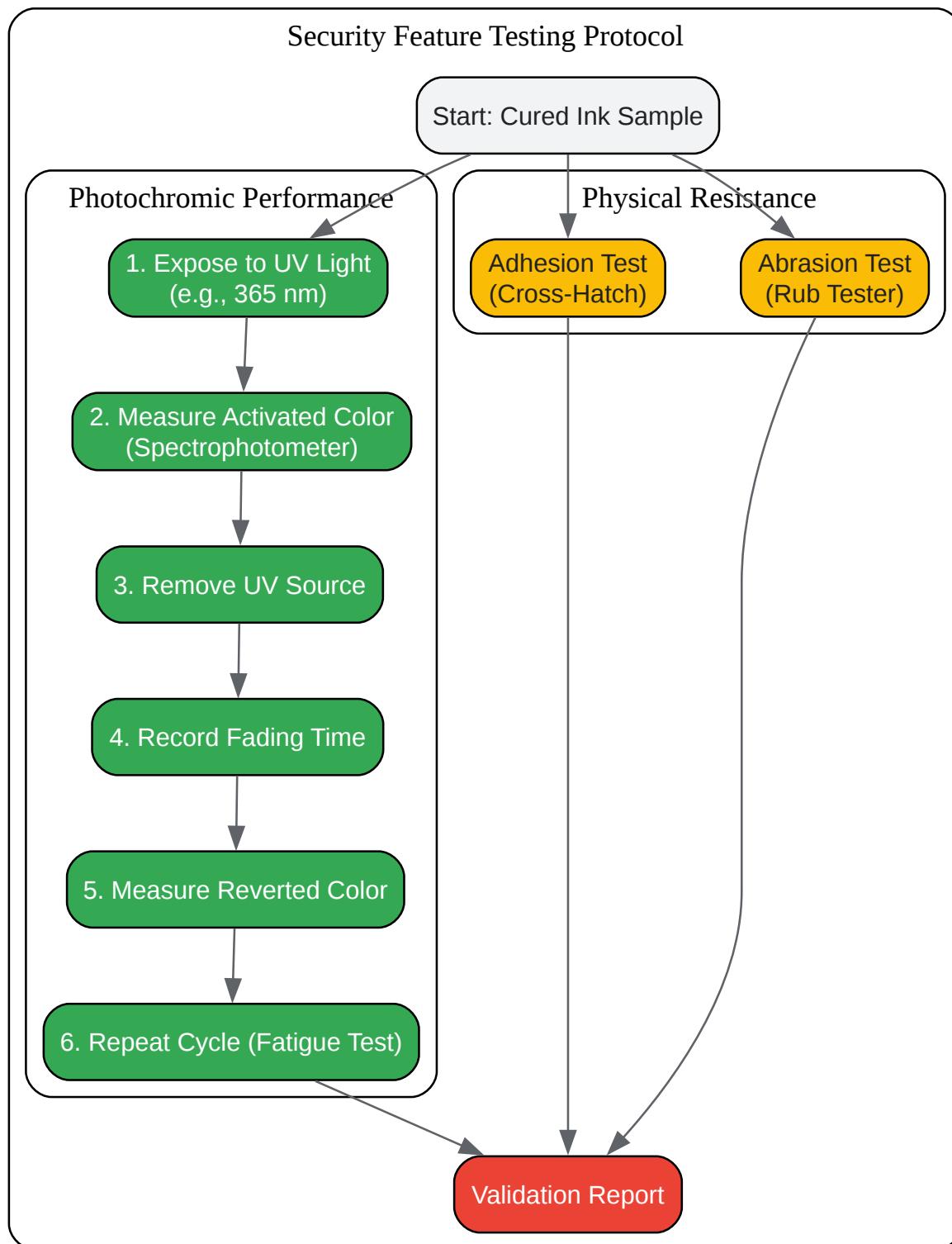
B. Protocol for Photochromic Performance Evaluation

- Activation: Expose the printed ink sample to a UV light source (e.g., a black light or a UV lamp emitting at 365 nm). The color change should become apparent within seconds.[4]
- Colorimetric Measurement (Activated State): Immediately after UV exposure, measure the color of the activated ink using a spectrophotometer or colorimeter. Record the CIELab* values.
- Deactivation (Fading): Remove the sample from the UV light source and place it in a dark environment or under ambient indoor lighting.
- Fading Time Measurement: Record the time it takes for the UV-activated color to fade and the ink to return to its original red state. A typical fade time indoors is around 5 minutes.[4]
- Colorimetric Measurement (Faded State): Once the color has reverted, measure the CIELab* values again to ensure they match the initial, unactivated state.
- Fatigue Resistance (Durability): Repeat the activation/deactivation cycle multiple times (e.g., >40 cycles) to assess the durability and stability of the photochromic effect.[9] Any degradation in the intensity of the color change should be noted.

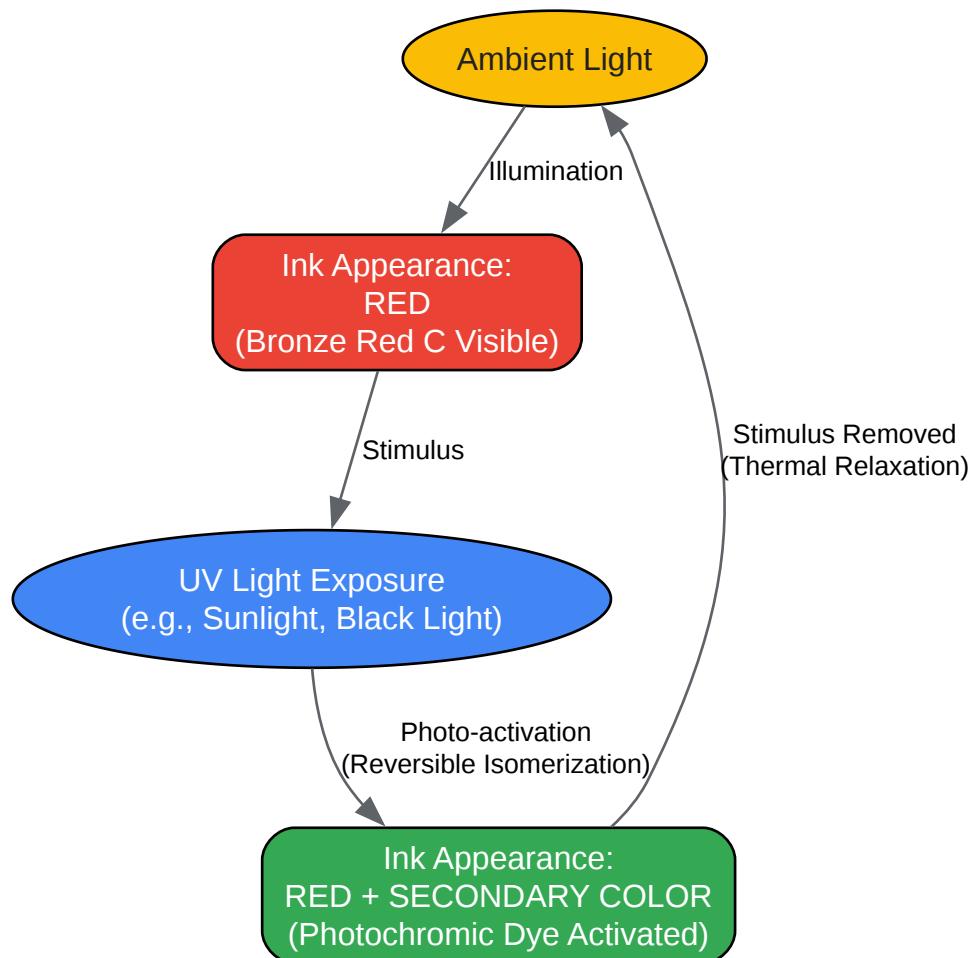

C. Protocol for Physical and Chemical Resistance

- Adhesion Test (Cross-Hatch Method):
 - Use a cross-hatch cutter to score a grid pattern through the cured ink film.
 - Apply a specified pressure-sensitive tape (e.g., 3M tape) over the grid and smooth it down.
 - Rapidly pull the tape off at a 180° angle.
 - Examine the grid area for any removal of the ink film and classify the adhesion according to standard scales (e.g., ASTM D3359).[8]

- Abrasion Resistance Test:
 - Use a rub or abrasion tester to subject the printed surface to a specified number of cycles with a defined weight.
 - Visually inspect the sample for any wear, scuffing, or removal of the ink.
- Chemical Resistance Test:
 - Apply small drops of various chemicals (e.g., water, ethanol, isopropanol, mild acids, and bases) to different areas of the cured ink.
 - Let the chemicals sit for a specified period (e.g., 1 minute).
 - Wipe away the chemicals and inspect the ink for any signs of discoloration, blistering, or softening.


Visualized Workflows and Pathways

The following diagrams, created using the DOT language, illustrate the key processes involved in the development and application of "**Bronze Red**"-based security inks.


[Click to download full resolution via product page](#)

Caption: Workflow for the formulation of a photochromic security ink using **Bronze Red C**.

[Click to download full resolution via product page](#)

Caption: Protocol for testing the performance and resistance of the security ink.

[Click to download full resolution via product page](#)

Caption: Logical relationship of the photochromic security feature's color change mechanism.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. spotsee.io [spotsee.io]

- 4. Pigment Red 53:1 - Uses, Properties & Suppliers | Fineland Chem [finelandchem.com]
- 5. PIGMENT RED 53:1 - Ataman Kimya [atamanchemicals.com]
- 6. CN102585546A - Preparation method for C.I. pigment red 53:1 - Google Patents [patents.google.com]
- 7. How to Test UV Ink_Hanrun Paper [hanrunpaper.com]
- 8. researchgate.net [researchgate.net]
- 9. Inks and colour gamut in microprinting - Keesing Platform [platform.keesingtechnologies.com]
- 10. Synthesis and characterization of 3D printed hybrid photochromic materials | Research, Society and Development [rsdjournal.org]
- 11. informaticsjournals.co.in [informaticsjournals.co.in]
- 12. code.visualstudio.com [code.visualstudio.com]
- 13. The Impact of the Azo-Chromophore Sort on the Features of the Supramolecular Azopolyimide Films Desired to Be Used as Substrates for Flexible Electronics [mdpi.com]
- 14. kingchroma.com [kingchroma.com]
- 15. qcrsolutions.com [qcrsolutions.com]
- To cite this document: BenchChem. [Application Notes and Protocols: "Bronze Red" for Specialized Security Ink Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1450741#bronze-red-for-specialized-security-ink-applications>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com